molecular formula C17H13BrN2O3S B2712719 (E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-23-9

(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2712719
CAS No.: 865545-23-9
M. Wt: 405.27
InChI Key: ZUWCGQOQIHYNRB-HTXNQAPBSA-N
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Description

Historical Development of Benzothiazole Research

Benzothiazole, a bicyclic structure fusing benzene and thiazole rings, was first synthesized by Heinrich Debus in 1889. Early applications focused on its utility as a synthetic intermediate, but its medicinal potential became evident in the mid-20th century with the discovery of ethoxzolamide, a carbonic anhydrase inhibitor. The 1980s marked a turning point as combinatorial chemistry and computational modeling accelerated the design of benzothiazole derivatives. For example, Mishra et al. (2020) demonstrated that bromo-substituted benzothiazole-isatin hybrids exhibited potent antibacterial activity (MIC = 3.1 μg/mL against E. coli).

Significance of Imine-Functionalized Benzothiazoles

Imine-functionalized benzothiazoles enhance pharmacological profiles by introducing electron-withdrawing groups and enabling π-π stacking interactions with biological targets. A 2024 study synthesized 2-(2-hydroxyphenyl)benzothiazole using formic acid catalysis, achieving 89% yield under solvent-free conditions. The imine moiety in (E)-methyl derivatives stabilizes tautomeric forms, as evidenced by NMR studies showing distinct proton environments at C3. Key applications include:

  • Antimicrobial Activity : Thiabendazole derivatives showed superior efficacy against dermatophytes compared to fluconazole (MIC range: 25–200 μg/mL).
  • Enzyme Inhibition : Docking studies revealed binding energies of -8.29 kcal/mol for acetylcholinesterase inhibition, attributed to imine-mediated hydrogen bonding.

Table 1 : Biological Activities of Select Imine-Functionalized Benzothiazoles

Compound Target Organism/Enzyme Activity (MIC/IC₅₀) Source
41c E. coli 3.1 μg/mL
HB (2-hydroxyphenyl) Acetylcholinesterase -8.29 kcal/mol
Thiabendazole Aspergillus niger 125 μg/mL

Evolution of Bromobenzoyl-Substituted Heterocyclic Compounds

Bromine atoms enhance electrophilic reactivity and metabolic stability. A 2024 base-mediated cyclization method produced 16 brominated benzoheterocycles, including 2-bromoindoles, with yields exceeding 75%. The 2-bromobenzoyl group in (E)-methyl derivatives facilitates cross-coupling reactions, as demonstrated by Suzuki-Miyaura arylation of analogous structures. Key advancements include:

  • Synthetic Efficiency : Knoevenagel condensations using 2-bromocyclohexane-1,3-dione achieved regioselective thiazole formation in ethanol.
  • Structural Versatility : X-ray crystallography of methyl 2-(2-bromobenzoyl)imino derivatives confirmed planar geometry critical for DNA intercalation.

Research Landscape for Dihydrobenzo[d]Thiazole Derivatives

Dihydrobenzo[d]thiazoles, characterized by a partially saturated thiazole ring, offer improved solubility and reduced cytotoxicity. Anti-proliferative evaluations of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives revealed IC₅₀ values of 12 μM against MCF-7 breast cancer cells. Structural modifications, such as methyl ester incorporation at position 6, enhance target selectivity by optimizing steric and electronic interactions. Recent trends focus on:

  • Green Synthesis : Solvent-free protocols using acetic acid reduced reaction times to <2 hours.
  • Computational Design : Density functional theory (DFT) studies correlated reduced density gradient (RDG) profiles with antimicrobial potency.

Properties

IUPAC Name

methyl 2-(2-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-20-13-8-7-10(16(22)23-2)9-14(13)24-17(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWCGQOQIHYNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a derivative of benzothiazole and has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl isocyanate with appropriate amines under controlled conditions. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy. The molecular formula is C17H16BrN3O3SC_{17}H_{16}BrN_3O_3S with a molecular weight of approximately 426.29 g/mol.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to (E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds can range significantly based on structural modifications.

CompoundMIC (µg/mL)Target Organism
Compound A32S. aureus
Compound B64E. coli
(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylateTBDTBD

Anticancer Activity

In vitro studies have demonstrated that benzothiazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing IC50 values in the low micromolar range.

Cell LineIC50 (µM)Reference
MCF-75.0
HeLa4.5

The proposed mechanism of action for these compounds involves the inhibition of specific enzymes or cellular pathways crucial for microbial survival and cancer cell proliferation. The presence of the bromine atom enhances the compound's reactivity, allowing for stronger interactions with biological targets.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including (E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate. The results indicated a notable reduction in bacterial growth compared to control groups, highlighting the compound's potential as an antibacterial agent.
  • Anticancer Evaluation : In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The findings suggested that modifications to the benzothiazole structure could significantly enhance cytotoxic activity, with some derivatives exhibiting selectivity towards tumor cells over normal cells.

Comparison with Similar Compounds

Key Observations :

  • Ester Group : Methyl esters (target, ) generally exhibit higher volatility and lower hydrophobicity than ethyl esters (), impacting solubility and bioavailability .
  • Functional Modifications: The methylthio () and methoxy () groups introduce sulfur- or oxygen-based hydrogen-bond acceptors/donors, absent in the target compound.
2.2 Physicochemical Properties
  • Solubility : The methyl ester in the target compound likely reduces aqueous solubility compared to ethyl or ionic derivatives (e.g., HBr salts in –13) .

Q & A

Q. What computational tools model the compound’s interaction with biological membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) analyze lipid bilayer permeation. Free-energy perturbation (FEP) calculations quantify partitioning coefficients. Coarse-grained models predict membrane localization, critical for optimizing blood-brain barrier penetration .

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